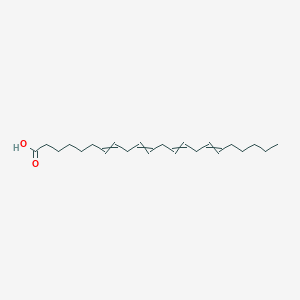
Docosa-7,10,13,16-tetraenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,10,13,16-docosatetraenoic acid is a docosatetraenoic acid in which the four double bonds are located at positions 7, 10, 13 and 16 (geometry unspecified). It has a role as a mouse metabolite.
Adrenic acid, also known as adrenate, belongs to the class of organic compounds known as very long-chain fatty acids. These are fatty acids with an aliphatic tail that contains at least 22 carbon atoms. Adrenic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Adrenic acid has been detected in multiple biofluids, such as blood and urine. Adrenic acid can be found anywhere throughout the human cell, such as in cytoplasm, adiposome, peroxisome, and myelin sheath. Adrenic acid participates in a number of enzymatic reactions. In particular, Adrenic acid can be biosynthesized from arachidonic acid through its interaction with the enzyme elongation OF very long chain fatty acids protein 5. In addition, Adrenic acid can be converted into tetracosatetraenoic acid (24:4N-6); which is mediated by the enzyme elongation OF very long chain fatty acids protein 4. In humans, adrenic acid is involved in the Alpha linolenic Acid and linoleic Acid metabolism pathway.
Wissenschaftliche Forschungsanwendungen
Inflammation and Bacterial Dysbiosis
Docosa-7,10,13,16-tetraenoic acid, commonly known as Docosahexaenoic acid (DHA), has been identified as a crucial element in addressing conditions associated with inflammation and bacterial dysbiosis. Notably, its application spans across the treatment of periodontal disease (PD) and inflammatory bowel disease (IBD). The acid's ability to positively influence cytokine production, macrophage recruitment, intestinal microbiota composition, and intestinal integrity, positions it as a key element in potentially preventing metabolic syndrome, a condition closely linked with inflammation and microbial population alterations in the host (Tabbaa et al., 2013).
Cognitive Function and Memory
DHA also shows promising results in enhancing memory function, particularly in adults with mild memory complaints. It has been observed that daily intake of DHA, either alone or combined with eicosapentaenoic acid (EPA), significantly improves episodic memory outcomes. Such findings underscore the potential role of DHA in cognitive health and its relevance in dietary intake for memory enhancement (Yurko-Mauro et al., 2015).
Bioactive Metabolites and Biological Effects
The scope of DHA's application extends beyond its direct intake, with numerous metabolites derived from it exhibiting significant biological effects. These bioactive metabolites, including specialized proresolving mediators (SPMs) like resolvins, protectins, and maresins, exhibit a wide range of beneficial actions such as neuroprotection, anti-hypertension, anti-hyperalgesia, anti-arrhythmia, and anti-tumorigenesis. The sheer diversity of these effects reflects the compound's multifaceted role in health and disease management (Kuda, 2017).
Production and Biotechnological Applications
In the realm of biotechnology, DHA is gaining prominence for its potential in various applications. Specifically, microorganisms like Crypthecodinium cohnii have been identified as prolific producers of DHA, offering avenues for its sustainable and high-quality production, especially for pharmaceutical and nutraceutical applications. This highlights the industrial relevance of DHA and the ongoing advancements in its biotechnological production and application (Mendes et al., 2009).
Eigenschaften
Produktname |
Docosa-7,10,13,16-tetraenoic acid |
|---|---|
Molekularformel |
C22H36O2 |
Molekulargewicht |
332.5 g/mol |
IUPAC-Name |
docosa-7,10,13,16-tetraenoic acid |
InChI |
InChI=1S/C22H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21H2,1H3,(H,23,24) |
InChI-Schlüssel |
TWSWSIQAPQLDBP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)O |
Synonyme |
7,10,13,16-docosatetraenoic acid adrenic acid adrenic acid, (Z)-isome |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



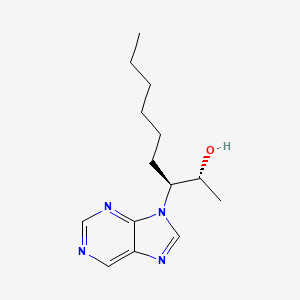
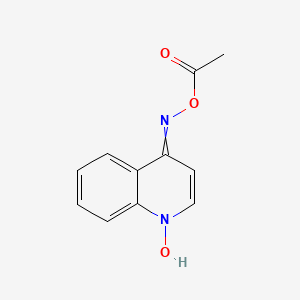
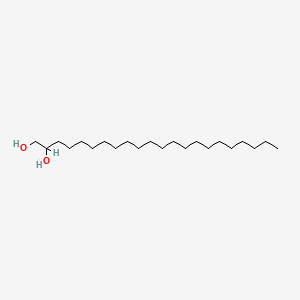
![1(3H)-Isobenzofuranone, 3-[4-hydroxy-2-methyl-5-(1-methylethyl)phenyl]-3-[2-methyl-5-(1-methylethyl)-4-(phosphonooxy)phenyl]-, magnesium salt (1:1)](/img/structure/B1203818.png)
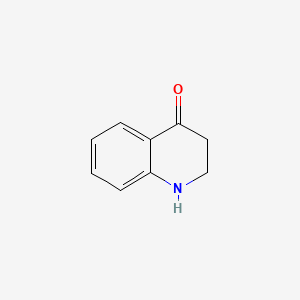

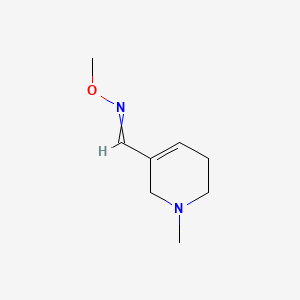
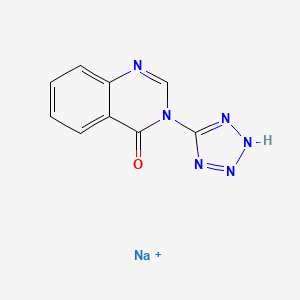
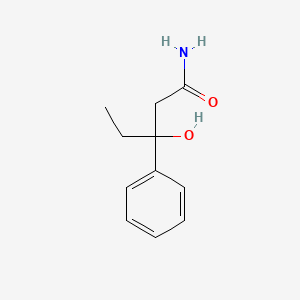
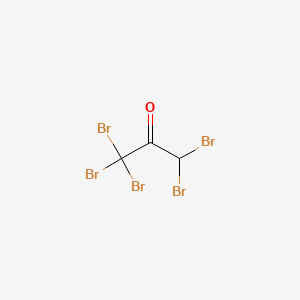
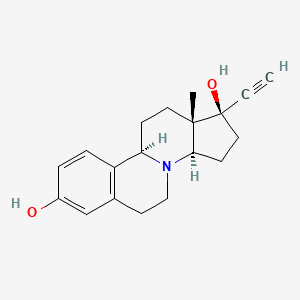

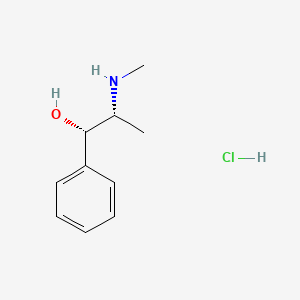
![2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenol](/img/structure/B1203837.png)